REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[Br:11][CH2:12][CH2:13][CH2:14]Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:11][CH2:12][CH2:13][CH2:14][O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
121.2 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
After the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the acetone was removed by evaporation from the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oily residue
|
Type
|
CUSTOM
|
Details
|
The excess of 1,3-dibromopropane was removed by distillation from the oily residue under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
ADDITION
|
Details
|
the fractions containing a desired compound
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
The eluate was evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCOC1=CC=C(C=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |